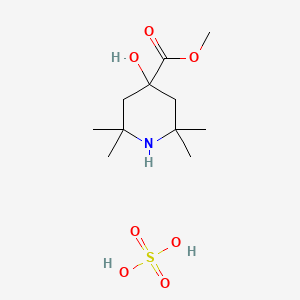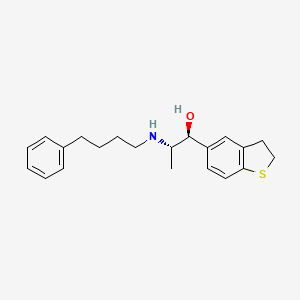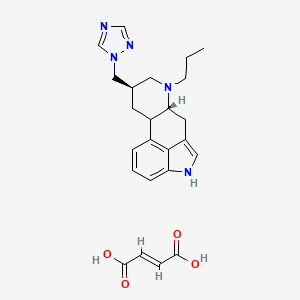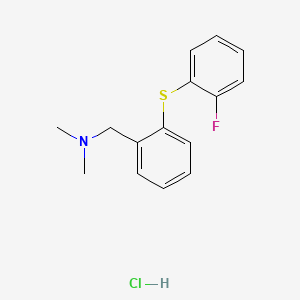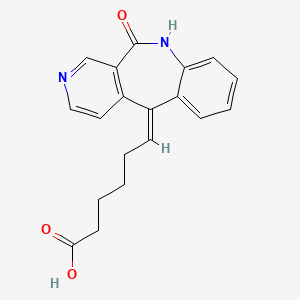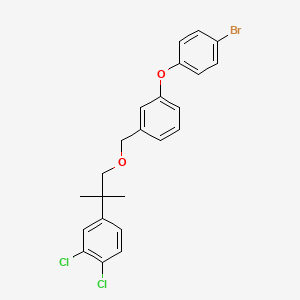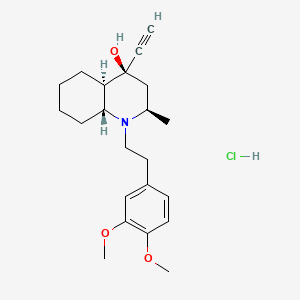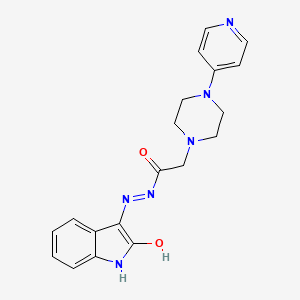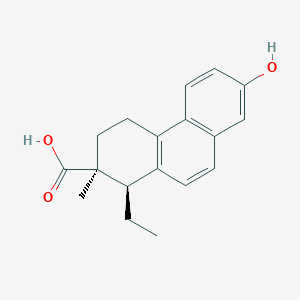
(-)-(Z)-Bisdehydrodoisynolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-(Z)-Bisdehydrodoisynolic acid: is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by its specific stereochemistry and double bond configuration, which contribute to its distinct properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-(Z)-Bisdehydrodoisynolic acid typically involves multiple steps, starting from readily available precursors. The synthetic route often includes:
Formation of the core structure: This step involves the construction of the basic skeleton of the compound through a series of organic reactions such as aldol condensation, Michael addition, or Diels-Alder reactions.
Introduction of functional groups: Functional groups are introduced through selective reactions like halogenation, hydroxylation, or esterification.
Stereochemical control: Ensuring the correct stereochemistry is crucial, often achieved through chiral catalysts or specific reaction conditions.
Final dehydrogenation: The final step involves the removal of hydrogen atoms to form the double bonds, typically using dehydrogenation agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency.
Purification techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (-)-(Z)-Bisdehydrodoisynolic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s structure.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., alkyl halides)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: (-)-(Z)-Bisdehydrodoisynolic acid can act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biology:
Enzyme Inhibition: The compound may inhibit certain enzymes, making it useful in studying enzyme mechanisms and developing inhibitors.
Medicine:
Drug Development:
Industry:
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Polymer Production: Its structure can be incorporated into polymers to modify their properties.
Mecanismo De Acción
The mechanism by which (-)-(Z)-Bisdehydrodoisynolic acid exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s double bonds and functional groups allow it to bind to active sites, altering the activity of the target molecule. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context.
Comparación Con Compuestos Similares
Dehydrodoisynolic acid: Lacks the specific double bond configuration of (-)-(Z)-Bisdehydrodoisynolic acid.
Isynolic acid: Different stereochemistry and functional groups.
Hydroxycinnamic acids: Similar in having aromatic rings and carboxylic acid groups but differ in overall structure and reactivity.
Uniqueness:
Stereochemistry: The specific (Z)-configuration and stereochemistry of this compound contribute to its unique reactivity and interaction with molecular targets.
Functional Groups: The presence of specific functional groups allows for diverse chemical reactions and applications.
Propiedades
Número CAS |
17659-99-3 |
|---|---|
Fórmula molecular |
C18H20O3 |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
(1R,2S)-1-ethyl-7-hydroxy-2-methyl-3,4-dihydro-1H-phenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C18H20O3/c1-3-16-15-6-4-11-10-12(19)5-7-13(11)14(15)8-9-18(16,2)17(20)21/h4-7,10,16,19H,3,8-9H2,1-2H3,(H,20,21)/t16-,18+/m1/s1 |
Clave InChI |
HMYBVYBHZVQZNH-AEFFLSMTSA-N |
SMILES isomérico |
CC[C@@H]1C2=C(CC[C@]1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O |
SMILES canónico |
CCC1C2=C(CCC1(C)C(=O)O)C3=C(C=C2)C=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


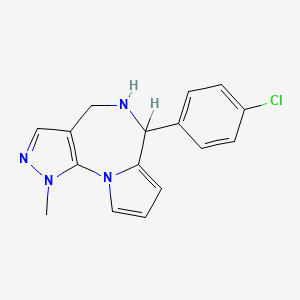


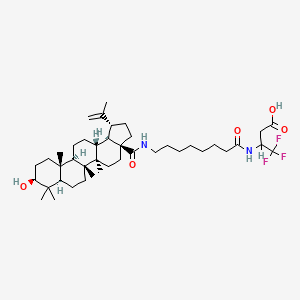
![N-[1-Cyano-2-(4-hydroxyphenyl)-1-methylethyl]acetamide](/img/structure/B15191780.png)
